molecular formula C19H17N3O2S2 B3014230 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 476465-44-8

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B3014230
CAS No.: 476465-44-8
M. Wt: 383.48
InChI Key: QQODXRHLPRMBHC-UHFFFAOYSA-N
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Description

N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a sulfanyl-linked 2-oxo-2-phenylethyl group at position 5 and a 3-phenylpropanamide moiety at position 2. The compound’s molecular framework combines aromatic (phenyl) and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis likely follows multistep protocols involving thiosemicarbazide intermediates and POCl3-mediated cyclization, as seen in analogous thiadiazole preparations .

Properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c23-16(15-9-5-2-6-10-15)13-25-19-22-21-18(26-19)20-17(24)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQODXRHLPRMBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazones and appropriate carbonyl compounds. The final amide bond formation is achieved through the reaction of the thiadiazole derivative with phenylpropanoic acid derivatives.

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, flow cytometry analysis indicated that this compound induces apoptotic cell death in HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics like sorafenib .

Antidiabetic Activity

Research has indicated that compounds containing the thiadiazole moiety can act as effective α-glucosidase inhibitors. A related study reported that derivatives similar to this compound exhibited high inhibitory activity against α-glucosidase, with IC50 values significantly lower than acarbose . This suggests potential applications in managing diabetes by regulating blood sugar levels.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger . These findings highlight the broad-spectrum antimicrobial potential of this class of compounds.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or the phenylpropanoic acid moiety can enhance potency and selectivity. For example, variations in substituents on the phenyl ring have been correlated with increased binding affinity to target enzymes .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Cytotoxicity in Cancer Models : In a study involving HeLa cells, the compound was found to significantly induce apoptosis and block cell cycle progression at sub-G1 phase levels .
  • Diabetes Management : In vivo studies using diabetic Drosophila melanogaster models demonstrated that similar thiadiazole derivatives effectively lowered glucose levels .
  • Antimicrobial Testing : Various synthesized thiadiazoles were screened for antimicrobial activity using the cup plate method, revealing effective inhibition at low concentrations .

Scientific Research Applications

Anticancer Properties

Research has indicated that thiadiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. The specific compound may interact with biological targets that are crucial in cancer progression. Preliminary studies suggest that it could inhibit the proliferation of cancer cells, making it a candidate for drug development aimed at treating malignancies.

Case Study:
A study involving derivatives of 1,3,4-thiadiazole demonstrated significant anticancer activity against various cell lines, highlighting the structural importance of the thiadiazole moiety in enhancing biological activity .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Its structure suggests potential interactions with enzymes or receptors involved in microbial growth inhibition. Various related compounds have shown significant antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans.

Research Findings:
A review highlighted that derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibited notable antimicrobial properties, including inhibition of Gram-positive and Gram-negative bacteria .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route can be optimized to improve yield and purity.

StepReaction TypeReagents
1CondensationPhenylethyl sulfanyl compound + thiadiazole precursor
2CyclizationAppropriate catalysts
3PurificationChromatography techniques

Drug Development

Given its promising biological activities, further research is warranted to explore the compound's efficacy in vivo and its potential as a lead compound for new therapeutic agents.

Structure-Activity Relationship Studies

Investigating how modifications to the molecular structure affect biological activity will be crucial for optimizing the compound's pharmacological properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide C₂₁H₂₀N₄O₂S₂ 424.54 3-phenylpropanamide, 2-oxo-2-phenylethylsulfanyl Under investigation (structure-activity studies)
(2E)-N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide C₂₈H₂₅N₃O₅S₂ 471.56 Prop-2-enamide, 3,4,5-trimethoxyphenyl Kinase inhibition (CDK5/p25 studies)
N-(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (BB68466) C₂₁H₂₀N₄O₂S₂ 424.54 2,3-dihydroindole, 3-phenylpropanamide Research use (biological screening)
N-[5-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide C₁₆H₁₅N₇O₄S₃ 473.54 Ethyl-thiadiazole, nitrobenzamide Antimicrobial or enzyme inhibition
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide C₂₀H₁₉N₅O₂S₃ 457.59 Thiazolidinone, methylidenephenyl, methyl-thiadiazole Anti-inflammatory or anticancer

Pharmacological and Physicochemical Properties

  • The nitrobenzamide analog (Entry 4) may exhibit antimicrobial properties, as nitro groups are known to disrupt bacterial redox systems .
  • Nitro groups (Entry 4) decrease solubility but increase metabolic stability .

Crystallographic and Conformational Insights

  • X-ray studies of related thiadiazoles (e.g., 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole) reveal butterfly-shaped conformations with near-planar aromatic rings, suggesting similar stacking interactions for the target compound .

Q & A

Basic Question: What are the recommended synthetic routes for N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of this compound involves sequential functionalization of the 1,3,4-thiadiazole core. A typical approach includes:

  • Step 1: Thioether bond formation between 2-mercapto-1,3,4-thiadiazole derivatives and 2-oxo-2-phenylethyl halides under basic conditions (e.g., K₂CO₃/DMF, 60°C) .
  • Step 2: Amide coupling between the thiadiazole intermediate and 3-phenylpropanoyl chloride using coupling agents like HATU or DCC in anhydrous DCM, monitored by TLC .
    Yield Optimization:
  • Use high-purity starting materials to minimize side reactions.
  • Optimize reaction time and temperature: For example, extending the amide coupling step to 24 hours at room temperature improved yields to 79% in analogous compounds .

Advanced Question: How can the molecular geometry and crystallinity of this compound be confirmed, and what software tools are recommended for structural refinement?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation in a DMSO/EtOH mixture. Collect data using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). Key parameters include unit cell dimensions (e.g., a = 16.89 Å, β = 96.08°) and R-factor convergence (< 0.05) .
  • Refinement Tools: Use SHELXL for small-molecule refinement and SHELXS for structure solution. SHELX programs are robust for handling thiadiazole derivatives, with built-in validation for bond lengths (e.g., S–C bonds: 1.70–1.75 Å) and torsion angles .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • 1H/13C NMR: Identify the phenylpropanamide moiety (δH 7.25–7.35 ppm for aromatic protons; δC ~140 ppm for quaternary carbons) and thiadiazole protons (δH 12.05 ppm for NH in DMSO-d6) .
  • IR Spectroscopy: Confirm amide C=O stretching (1680–1685 cm⁻¹) and thioether S–C vibrations (725–735 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight with < 5 ppm error (e.g., calculated [M+H]+: 452.12; observed: 452.11) .

Advanced Question: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • In Vitro/In Vivo Discrepancies: These often arise from poor solubility or metabolic instability.
    • Solubility Testing: Use HPLC to measure solubility in PBS (pH 7.4) and simulated gastric fluid. For example, analogs with logP > 3.5 showed <10% solubility, necessitating formulation with cyclodextrins .
    • Metabolic Stability: Perform microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., sulfide oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the thiadiazole ring .

Advanced Question: What computational strategies are recommended for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase (a common target for thiadiazoles). Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns .
  • QSAR Modeling: Develop models using descriptors like polar surface area (PSA) and H-bond acceptors. For example, PSA < 90 Ų correlates with blood-brain barrier penetration in thiadiazole derivatives .

Basic Question: What are the stability considerations for storing this compound, and how can degradation products be monitored?

Methodological Answer:

  • Storage Conditions: Store at -20°C in amber vials under argon to prevent oxidation of the sulfide group.
  • Degradation Monitoring: Use LC-MS with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid). Common degradation products include sulfoxide derivatives (m/z +16) .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic inhibition?

Methodological Answer:

  • Enzyme Assays: Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) with 4-nitrophenyl acetate as a substrate. Calculate IC₅₀ values via nonlinear regression .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .

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